tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane carboxylates. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding azepane derivative.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can oxidize the compound to form sulfonic acid derivatives.
Scientific Research Applications
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azepane ring.
tert-Butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate: This compound has a chlorosulfonyl group attached to a methyl group instead of directly to the azepane ring.
Properties
Molecular Formula |
C11H20ClNO4S |
---|---|
Molecular Weight |
297.80 g/mol |
IUPAC Name |
tert-butyl 4-chlorosulfonylazepane-1-carboxylate |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3 |
InChI Key |
JRXYPGJLHUSTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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